N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide
Description
N'-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a heterocyclic compound featuring a triazolopyrimidine core substituted with an ethyl group at position 3 and a methoxycarbohydrazide moiety at position 5. The triazolopyrimidine scaffold is known for its structural rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a valuable pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2/c1-3-15-7-5(11-14-15)6(9-4-10-7)12-13-8(16)17-2/h4H,3H2,1-2H3,(H,13,16)(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBGNAASMBHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazonoyl halides and alkyl carbothioates.
Introduction of the Methoxycarbohydrazide Group: The methoxycarbohydrazide group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Methoxycarbonyl chloride, various nucleophiles; reactions are carried out in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the methoxycarbohydrazide position .
Scientific Research Applications
N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Pharmaceuticals: It is being explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the subsequent inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidine Derivatives
Substituent Variations at Position 7
The 7-position of the triazolopyrimidine core is a critical site for functional group modifications. Below is a comparative analysis of key derivatives:
Key Observations :
- Polarity and Solubility : The target compound’s carbohydrazide group likely confers higher aqueous solubility compared to lipophilic derivatives like VAS2870 or ethyl ester analogs. However, this may reduce blood-brain barrier penetration .
- Biological Activity : Thioether (e.g., Compound 11) and sulfide (VAS2870) derivatives exhibit enhanced enzyme inhibition due to sulfur’s electron-withdrawing effects. The target compound’s carbohydrazide may favor interactions with polar enzyme pockets .
Physicochemical and Spectroscopic Properties
- Stability : Carboxylic acid derivatives (e.g., ethyl ester in ) are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s carbohydrazide may exhibit greater stability in physiological pH .
- Spectroscopic Confirmation :
- HR-MS : Derivatives like Compound 11 () show precise mass matches (e.g., [M+H]+ 376.0992 vs. calculated 376.0990), confirming structural integrity. The target compound would require similar validation .
- NMR : Substituents at position 7 produce distinct shifts. For example, the ethyl ester () shows carbonyl signals at ~169 ppm (13C NMR), while carbohydrazides may exhibit NH peaks at ~8–10 ppm (1H NMR) .
Biological Activity
N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C_{10}H_{13N_5O with a molecular weight of approximately 219.25 g/mol. The structural highlights include:
- Triazole Ring : Contributes to the compound's interaction with nucleic acids and proteins.
- Pyrimidine Ring : Often associated with nucleobase analogs and enzyme inhibition.
- Methoxycarbohydrazide Group : Imparts hydrophilicity and may enhance bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.28 µM |
| Staphylococcus aureus | 0.64 µM |
| Pseudomonas aeruginosa | 0.32 µM |
| Enterococcus faecalis | 0.64 µM |
| Candida albicans | 0.50 µM |
These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial survival.
- Disruption of Nucleic Acid Synthesis : The triazole ring can interfere with DNA replication and RNA transcription processes.
- Cell Membrane Disruption : Some derivatives have shown the ability to disrupt microbial cell membranes.
Case Studies
Several case studies have explored the efficacy of triazolo-pyrimidine derivatives in clinical settings:
-
Case Study on Antibacterial Properties :
- A study evaluated a series of triazolo-pyrimidine derivatives for their antibacterial activity against resistant strains of Staphylococcus aureus.
- Results indicated that modifications to the methoxy group significantly enhanced antibacterial potency.
-
Antifungal Activity Assessment :
- Another investigation focused on the antifungal properties against Candida species.
- The study concluded that specific structural modifications led to improved efficacy compared to standard antifungal treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
